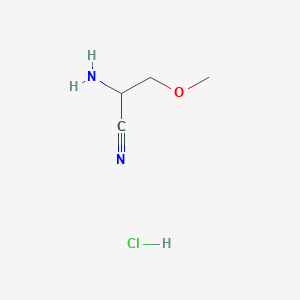

2-Amino-3-methoxypropanenitrile hydrochloride

Description

2-Amino-3-methoxypropanenitrile hydrochloride is a nitrile-containing organic compound with a methoxy and amino substituent on its propane backbone. Its molecular formula is C₄H₉ClN₂O, and it is commonly used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

2-amino-3-methoxypropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c1-7-3-4(6)2-5;/h4H,3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHOUAMKDAKFIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1432678-73-3 | |

| Record name | 2-amino-3-methoxypropanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

2-Amino-3-methoxypropanenitrile hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Organic Chemistry

2-Amino-3-methoxypropanenitrile hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for modifications that can lead to the development of new chemical entities, particularly in the pharmaceutical industry.

Table 1: Synthetic Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Intermediates | Used in the synthesis of drugs targeting metabolic disorders. |

| Building Block for Complex Molecules | Facilitates the construction of more complex organic structures. |

Biochemical Research

In biochemical research, this compound is utilized to investigate enzyme interactions and metabolic pathways. Its amino group enables it to participate in various biochemical reactions, making it valuable for studying protein interactions and enzyme kinetics.

Case Study: Enzyme Interaction Studies

A study demonstrated that this compound was used as a substrate in enzyme assays to determine kinetic parameters. The findings indicated that the compound could effectively interact with specific enzymes, providing insights into metabolic processes.

Drug Development

The unique properties of this compound make it suitable for drug development. It can be modified to create derivatives with enhanced biological activity or reduced side effects.

Table 2: Drug Development Applications

| Application Area | Description |

|---|---|

| Lead Compound in Drug Design | Investigated as a lead compound for novel therapeutic agents. |

| Bioavailability Studies | Evaluated for its pharmacokinetic properties in drug formulation. |

Cosmetic Chemistry

Emerging research suggests potential applications in cosmetic formulations, particularly for skin care products. The compound's properties may contribute to moisturizing effects and enhance the stability of formulations.

Table 3: Cosmetic Applications

| Application Area | Description |

|---|---|

| Skin Care Products | Explored for its potential benefits in moisturizing formulations. |

| Stabilizers in Formulations | Used to enhance the stability of cosmetic products. |

Comparison with Similar Compounds

Data Tables Summarizing Comparative Analysis

Table 1: Structural and Molecular Comparison

| Compound | Molecular Formula | Functional Groups | CAS Number |

|---|---|---|---|

| 2-Amino-3-methoxypropanenitrile HCl | C₄H₉ClN₂O | Nitrile, Amino, Methoxy | Not Provided |

| 2-Amino-3-hydroxypropanenitrile HCl | C₃H₇ClN₂O | Nitrile, Amino, Hydroxy | 1461707-49-2 |

| Methyl 2-amino-3-methoxypropanoate HCl | C₅H₁₁ClNO₃ | Ester, Amino, Methoxy | 1800300-79-1 |

Biological Activity

2-Amino-3-methoxypropanenitrile hydrochloride is a chemical compound with significant biological activity, primarily due to its unique structural features. This compound has garnered attention in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. Its molecular formula is C4H10ClN2O, with a molecular weight of 154.6 g/mol. The compound's ability to participate in various biochemical pathways makes it a subject of interest for drug development and therapeutic applications.

Structure and Properties

The structural characteristics of this compound contribute to its biological activity. The presence of an amino group and a methoxy group allows for versatile interactions with biological molecules.

Key Properties:

- Molecular Formula : C4H10ClN2O

- Molecular Weight : 154.6 g/mol

- Functional Groups : Amino (-NH2), Methoxy (-OCH3), Nitrile (-C≡N)

The biological activity of this compound can be attributed to its interactions at the molecular level. It acts as both a nucleophile and an electrophile, facilitating various biochemical reactions. The compound's mechanism involves:

- Nucleophilic Substitution : The amino group can act as a nucleophile in substitution reactions.

- Electrophilic Attack : The nitrile group can participate in electrophilic addition reactions.

- Enzyme Interaction : It may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.

Biological Activity

Research has shown that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, making it a potential candidate for developing new antibiotics.

- Anticancer Potential : Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis.

- Neuroprotective Effects : There is emerging evidence that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Data Table: Biological Activities

| Biological Activity | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis in cancer cells | , |

| Neuroprotective | Protection against neuronal cell death | , |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) of 50 µg/mL.

Case Study 2: Anticancer Properties

In vitro studies performed on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after exposure to the compound, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-methoxypropanenitrile hydrochloride in laboratory settings?

- Methodological Answer : A plausible approach involves the nucleophilic substitution of a methoxy group onto a pre-functionalized propanenitrile backbone. For example, starting with 3-chloropropanenitrile, substitution with methoxide under controlled basic conditions (e.g., K₂CO₃ in anhydrous methanol) could yield 3-methoxypropanenitrile. Subsequent amination via reductive methods (e.g., catalytic hydrogenation with Raney Ni) or Strecker synthesis could introduce the amino group. The hydrochloride salt is typically formed by treating the free base with HCl in a polar solvent like ethanol .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) or in situ IR spectroscopy to detect intermediate formation. Optimize pH during salt formation to avoid decomposition.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify the methoxy (-OCH₃) and nitrile (-CN) groups. The amino proton may appear as a broad peak due to hydrogen bonding with the hydrochloride counterion .

- Purity Assessment : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210–220 nm is recommended. A mobile phase of 0.03 M phosphate buffer (pH 3.0) and acetonitrile (70:30) can achieve baseline separation of impurities .

- Elemental Analysis : Confirm stoichiometry via CHNS analysis, targeting <1% deviation from theoretical values for C, H, and N.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of fine particles .

- Spill Management : Collect spills mechanically using inert absorbents (e.g., silica gel). Avoid aqueous washing to prevent hydrolysis of the nitrile group .

- First Aid : For skin contact, rinse immediately with water; for inhalation, move to fresh air. Seek medical attention if irritation persists due to potential delayed toxicity .

Advanced Research Questions

Q. How can reaction intermediates and byproducts be identified during synthesis?

- Methodological Answer : Employ LC-MS or GC-MS to detect low-abundance intermediates. For example, methoxypropanenitrile intermediates may fragment at the nitrile group (m/z 41–44) or methoxy group (m/z 31). Isotopic labeling (e.g., N-ammonia) can track amination efficiency .

- Case Study : In Strecker synthesis, trace aldehydes or imines may form as byproducts. Use preparative HPLC or column chromatography to isolate these for structural elucidation via 2D NMR (e.g., HSQC, HMBC) .

Q. What factors influence the stability of this compound under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Hydrochloride salts typically degrade above 150°C, but hygroscopicity may lower this threshold .

- Photostability : Expose samples to UV light (254 nm) and monitor nitrile group integrity via FT-IR (loss of peak at ~2250 cm⁻¹ indicates degradation). Store in amber vials under nitrogen .

- pH Sensitivity : Test solubility and stability in buffers (pH 2–9). Hydrolysis of the nitrile to amide is likely in alkaline conditions, detectable via H NMR (appearance of -CONH₂ signals) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO). The nitrile group’s LUMO likely governs nucleophilic attack, while the methoxy group’s electron-donating effects can be quantified via Natural Bond Orbital (NBO) analysis .

- Docking Studies : For biological applications, simulate interactions with enzyme active sites (e.g., aminotransferases) using AutoDock Vina. Parameterize the hydrochloride counterion explicitly to account for ionic interactions .

Q. How should researchers resolve contradictions in spectroscopic or chromatographic data?

- Methodological Answer :

- Cross-Validation : Compare NMR data with analogous compounds (e.g., 2-amino-2-methylpropanenitrile hydrochloride) to assign ambiguous peaks. For HPLC discrepancies, spike samples with authentic standards to confirm retention times .

- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities. For example, a +16 Da shift could indicate oxidation of the methoxy group to a carbonyl .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.